![molecular formula C17H12BrClN2O2S2 B2743206 2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 338965-84-7](/img/structure/B2743206.png)
2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide, also known as BSP-CPA, is a novel small molecule compound that has been widely studied in scientific research due to its potential therapeutic applications. BSP-CPA has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been shown to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Molecular Structure Analysis
The research on compounds closely related to 2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide highlights the importance of molecular structure analysis in understanding intermolecular interactions and crystal formation. For instance, compounds with similar structural frameworks demonstrate how the arrangement of molecules and the presence of halogen atoms influence the formation of 3-D arrays through various intermolecular interactions such as hydrogen bonds and π interactions (Boechat et al., 2011).
Antimicrobial Applications
The exploration of novel heterocyclic compounds incorporating a sulfamoyl moiety, analogous to our compound of interest, reveals their potential as antimicrobial agents. These studies present a method for synthesizing compounds that exhibit promising in vitro antibacterial and antifungal activities, offering insights into their potential for developing new antimicrobial treatments (Darwish et al., 2014).
Halogenation Reactions
Research on halogenation reactions involving similar acetamide structures has provided valuable insights into electrophilic substitution reactions and the formation of halogenated products. These studies contribute to a deeper understanding of the chemical behavior and reactivity of such compounds, paving the way for the synthesis of derivatives with potential biological activity (Jordan & Markwell, 1978).
Synthesis of Biological Derivatives
Investigations into the synthesis of novel derivatives with a focus on biological interest, such as tetrahydrocarbazole and sulfonamide derivatives, underscore the relevance of this compound in medicinal chemistry. These studies aim to develop compounds with enhanced biological activities, including anticancer and antimicrobial effects, by modifying the core structure and introducing new functional groups (Fadda et al., 2010).
Anticancer Activity
Research on sulfonamide derivatives similar to this compound has highlighted their potential cytotoxic activity against various cancer cell lines. These studies are crucial for the development of new anticancer agents, demonstrating the significance of structural modification and functionalization in enhancing therapeutic efficacy (Ghorab et al., 2015).
Propriétés
IUPAC Name |
2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O2S2/c18-11-5-7-12(8-6-11)25(23)10-16(22)21-17-20-15(9-24-17)13-3-1-2-4-14(13)19/h1-9H,10H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAOEXALPUHZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NC(=O)CS(=O)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

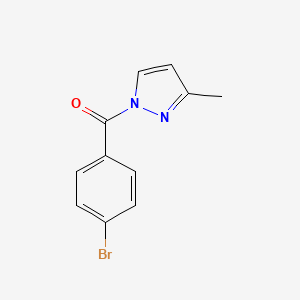

![(1S,5S)-bicyclo[3.2.0]heptan-2-one](/img/structure/B2743127.png)
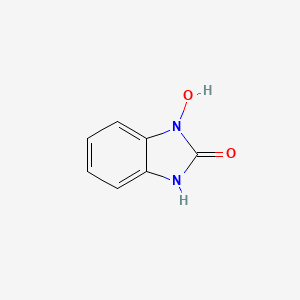
![5-(Oxan-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2743129.png)
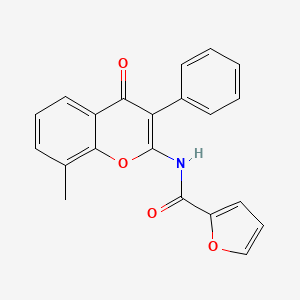
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2743135.png)
![N-(3-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2743136.png)

![2-nitro-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide](/img/structure/B2743139.png)
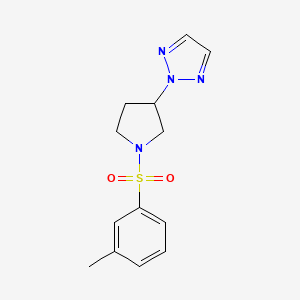
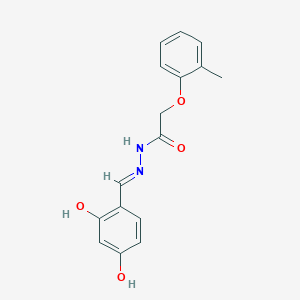
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2743142.png)
![2-iodo-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2743143.png)